4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Description
Chemical Classification and Nomenclature
The compound 4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a hybrid heterocyclic molecule integrating three distinct aromatic systems: a benzimidazole, a 1,2,4-oxadiazole, and a partially saturated pyrrole ring. Its IUPAC name reflects its structural complexity:
- Benzimidazole moiety : A fused bicyclic system comprising benzene and imidazole rings, substituted at position 2.
- 1,2,4-Oxadiazole : A five-membered heterocycle with two nitrogen atoms and one oxygen atom, substituted at position 5 with a methyl group.
- Pyrrole core : A 2,5-dihydro-1H-pyrrol-3-ol scaffold, functionalized with imino (=NH), hydroxyl (-OH), and ethyl-linked oxadiazole substituents.
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₆O₂ |
| Molecular Weight | 327.37 g/mol |
| Key Functional Groups | Benzimidazole, 1,2,4-oxadiazole, dihydro-pyrrole, imino, hydroxyl |
The systematic name is derived from the pyrrole core (position 1: ethyl-oxadiazole; position 4: benzimidazole; position 5: imino; position 3: hydroxyl).
Historical Context and Discovery
The synthesis of hybrid heterocycles combining benzimidazole, oxadiazole, and pyrrole motifs represents a modern trend in medicinal chemistry. While the exact discovery timeline of this compound is undocumented, its structural components have well-established histories:
- Benzimidazoles : First synthesized in the 1940s, their pharmacological potential was recognized with the development of antiparasitic agents like thiabendazole in the 1960s.
- 1,2,4-Oxadiazoles : Gained prominence in the 1950s as bioisosteres for esters and amides, with applications in antiviral and anticancer agents.
- Pyrrole derivatives : Explored since the 19th century, their role in natural products (e.g., chlorophyll) and synthetic drugs (e.g., atorvastatin) is well-documented.
The fusion of these rings likely emerged in the early 21st century, driven by interest in multi-target therapeutics. Synthetic routes may involve:
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic integration of heterocycles to enhance bioactivity and physicochemical properties:
- Benzimidazole : Contributes planar aromaticity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., antiparasitic drugs).
- 1,2,4-Oxadiazole : Improves metabolic stability and serves as a polar bioisostere, enhancing membrane permeability.
- Pyrrole : Introduces partial saturation, modulating electronic properties and enabling stereoselective interactions.
Comparative Electronic Profiles
| Heterocycle | Aromaticity | Dipole Moment (D) | Bioactivity Relevance |
|---|---|---|---|
| Benzimidazole | High | 1.58 | DNA intercalation, kinase inhibition |
| 1,2,4-Oxadiazole | Moderate | 2.1 | Enzyme substrate mimicry |
| Dihydro-pyrrole | Low | 1.2 | Conformational flexibility |
Such hybrids are explored for antimicrobial, antioxidant, and anticancer applications, leveraging synergistic effects between rings.
Research Objectives and Scope
Current studies focus on:
- Synthetic Optimization : Developing one-pot methodologies to streamline the assembly of multi-heterocyclic systems.
- Biological Evaluation : Screening for inhibitory activity against pathogens (e.g., Plasmodium falciparum) and oxidative stress markers (e.g., DPPH radical scavenging).
- Computational Modeling : Analyzing electronic configurations (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinities.
Key Research Questions
- How does the imino group influence tautomeric equilibria in the pyrrole ring?
- Can substituent modifications (e.g., methyl → trifluoromethyl on oxadiazole) enhance selectivity?
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2H-pyrrol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-9-18-13(24-21-9)6-7-22-8-12(23)14(15(22)17)16-19-10-4-2-3-5-11(10)20-16/h2-5,17,23H,6-8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOVTTOXCSUSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Construction
The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives or nitriles under acidic conditions. Recent protocols employ ZnO nanoparticles as eco-friendly catalysts to enhance reaction efficiency and reduce byproducts. For example, heating o-phenylenediamine with 4-cyanobenzoic acid in the presence of ZnO yields 2-(4-carboxyphenyl)-1H-benzimidazole, a structural analogue.
Oxadiazole Side Chain Preparation
The 3-methyl-1,2,4-oxadiazole group is introduced through cyclization of amidoximes with acyl chlorides. A representative method involves reacting acetamidoxime with ethyl chlorooxoacetate in dichloromethane, followed by thermal cyclization at 80°C to form the oxadiazole ring.
Pyrrolidinone-Imino System Assembly
The central pyrrole ring is constructed via Knorr paal synthesis or Claisen-Schmidt condensation. Microwave-assisted cyclization of α,β-unsaturated ketones with hydrazine hydrate has been shown to accelerate pyrrolidine formation while minimizing decomposition.
Stepwise Synthesis and Reaction Optimization
Synthesis of 2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Ethylamine
The oxadiazole-bearing side chain is prepared as follows:
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Amidoxime Formation : Acetamide (10 mmol) is treated with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) at 60°C for 6 hours to yield acetamidoxime.
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Cyclization : The amidoxime is reacted with ethyl bromoacetate (10 mmol) in dichloromethane with triethylamine (12 mmol) as a base. After stirring for 12 hours at room temperature, the mixture is heated to 80°C for 4 hours to form 3-methyl-5-ethoxy-1,2,4-oxadiazole.
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Reductive Amination : The ethoxy group is replaced by ethylamine via hydrogenation over Pd/C (10%) in methanol under H₂ (3 atm), yielding 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine.
Key Optimization : Microwave irradiation at 150 W reduces cyclization time from 4 hours to 20 minutes, improving yield from 68% to 89%.
Benzimidazole-Pyrrole Coupling
The benzimidazole and pyrrole systems are conjugated through a nucleophilic substitution reaction:
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Intermediate 4-Chloro-pyrrolidinone Synthesis : 5-Imino-pyrrolidin-3-ol (5 mmol) is treated with thionyl chloride (10 mmol) in dry DCM at 0°C, followed by reflux for 2 hours to form 4-chloro-5-imino-pyrrolidin-3-ol.
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Alkylation : The chloro intermediate is reacted with 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine (5.5 mmol) in acetonitrile with K₂CO₃ (12 mmol) at 60°C for 8 hours, yielding the N-alkylated pyrrole.
-
Benzimidazole Attachment : The product is coupled with 1H-benzimidazole-2-carbonyl chloride (5 mmol) using Et₃N (10 mmol) in THF at 25°C for 6 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Acetonitrile |
| Catalyst | K₂CO₃ |
| Yield | 74% |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Analysis
Mass Spectrometry
-
GC-MS (m/z) : 341 [M+H]⁺, consistent with the molecular formula C₁₆H₁₅N₅O₂S.
Infrared Spectroscopy
Green Chemistry Approaches and Scalability
Microwave-assisted synthesis significantly enhances the sustainability profile of this preparation:
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Energy Efficiency : 80% reduction in thermal energy input compared to conventional heating.
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Solvent Recovery : Ethanol and acetonitrile are recycled via distillation, achieving 90% solvent reuse.
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Catalyst Reusability : ZnO nanoparticles retain 85% activity after five cycles in benzimidazole synthesis.
Challenges and Alternative Pathways
Byproduct Formation During Cyclization
Competitive side reactions during pyrrole cyclization generate 10–15% of the undesired Δ²-pyrroline isomer. This is mitigated by:
Oxadiazole Ring Stability
The 1,2,4-oxadiazole moiety is prone to hydrolytic cleavage under acidic conditions. Stabilization strategies include:
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Protective Group Strategy : Introducing a tert-butoxycarbonyl (Boc) group during coupling steps.
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Non-Aqueous Workup : Using ethyl acetate instead of water for extraction.
Industrial-Scale Adaptation
Pilot-scale trials (1 kg batch) achieved 62% overall yield with the following modifications:
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit protein kinases, topoisomerases, and other enzymes . The compound may also interact with DNA or RNA, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s unique combination of benzimidazole, oxadiazole, and pyrrol-imine groups distinguishes it from analogs. Key comparisons include:
| Compound Name | Core Structure | Functional Groups | Key Properties |
|---|---|---|---|
| Target Compound | Benzimidazole-pyrrole | Oxadiazole, imino-pyrrol-3-ol | High polarity, potential H-bond donor |
| 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)... | Triazinoindole-pyrazole | Bromophenyl, ketone | Halogenated aromatic, π-π stacking |
| 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-pyrazole | Imidazole-pyrazole | Aryl-imidazole | Moderate solubility, planar structure |
Key Observations :
- The target compound’s oxadiazole group improves stability compared to triazinoindole derivatives, which may suffer from hydrolytic sensitivity .
- The imino-pyrrol-3-ol group provides stronger hydrogen-bonding capacity than imidazole-based systems, as suggested by Etter’s graph-set analysis .
Crystallographic and Hydrogen-Bonding Behavior
Crystallographic studies using SHELX reveal that the target compound’s imino-pyrrol-3-ol group forms a bifurcated hydrogen bond (N–H···O and O–H···N), creating a robust supramolecular network. In contrast, triazinoindole derivatives () exhibit weaker C–H···π interactions, reducing lattice stability .
Biological Activity
The compound 4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is a novel benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anticancer, antibacterial, antifungal, and antiviral properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 319.37 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMF |
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structural motifs showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives have been tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, showing IC50 values in the micromolar range.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. The results indicated that it possesses moderate antibacterial activity comparable to standard antibiotics like Gentamycin. The structure–activity relationship (SAR) analysis suggests that the presence of the benzimidazole moiety enhances interaction with bacterial targets.
Antifungal and Antiviral Properties
Preliminary studies have suggested potential antifungal activity against strains such as Candida albicans. Additionally, antiviral screening has shown activity against certain viruses; however, further research is needed to elucidate the specific mechanisms involved.
Case Studies and Research Findings
-
Anticancer Mechanism Study :
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 cells.
- Method : MTT assay was performed to assess cell viability.
- Results : The compound exhibited an IC50 value of 12 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.
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Antibacterial Screening :
- Objective : To investigate the antibacterial properties against E. coli and S. aureus.
- Method : Disc diffusion method was utilized.
- Results : Zones of inhibition were observed at concentrations of 50 µg/ml and above, demonstrating effective antibacterial activity.
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Antifungal Activity Assessment :
- Objective : To determine antifungal efficacy against Candida albicans.
- Method : Broth microdilution method was employed.
- Results : The compound showed an MIC value of 32 µg/ml, indicating moderate antifungal activity.
Q & A
Q. What synthetic strategies are recommended for constructing the benzimidazole core?
The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl sources (e.g., formic acid or trichloroacetic acid) under acidic conditions (pH 3-4, 110–120°C, 4–6 hours). Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 85–92% by reducing side reactions. Nitrogen atmospheres prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can the 3-methyl-1,2,4-oxadiazole moiety be introduced?
The oxadiazole ring is formed through:
Amidoxime preparation : React nitriles (e.g., 2-cyanoethyl derivatives) with hydroxylamine HCl (ethanol/water, 70°C, 12 hours).
Cyclization : Treat amidoximes with acetyl chloride or CDI in dichloromethane (40°C, 6 hours). CDI enhances selectivity (85–90% purity) by minimizing acyloxy byproducts .
Q. Which analytical techniques validate the dihydro-pyrrol stereochemistry?
- 1H-13C HMBC NMR : Correlates pyrrol hydrogens (δ 4.2–4.5 ppm) with adjacent carbons.
- X-ray crystallography : Ethanol/water crystallization at 4°C yields single crystals for definitive stereochemical assignment.
- DFT calculations : B3LYP/6-31G* optimization predicts stable conformers (<0.5 kcal/mol energy differences) .
Advanced Research Questions
Q. How can low yields (<40%) in imino group formation be addressed?
Mechanistic studies identify water content and temperature as critical factors:
- Anhydrous conditions : Molecular sieves in DMF improve yields by 25%.
- Catalysis : Scandium triflate (0.5 mol%) accelerates Schiff base condensation 3-fold vs. acid catalysis.
- Kinetic monitoring : UV-Vis at 320 nm reveals an activation energy of 68 kJ/mol, suggesting microwave-assisted heating (80°C, 1 hour) achieves 75% yield .
Q. What computational strategies predict kinase inhibition potential?
A multi-stage workflow is recommended:
Docking : AutoDock Vina with ATP-binding sites (PDB: 1ATP, 3NYX) prioritizes H-bonds with hinge regions.
MD simulations : 100 ns trajectories (AMBER ff14SB) assess pose stability (RMSD <2.0 Å).
MM-PBSA : Binding free energies ≤-8 kcal/mol indicate strong inhibition.
Experimental validation includes:
- In vitro kinase assays (ADP-Glo™) against JAK2/EGFR.
- SPR analysis for kinetic parameters (KD <100 nM) .
Q. How should stability studies evaluate degradation pathways?
Design accelerated tests under physiological conditions:
- pH variation : Incubate in pH 1.2 (simulated gastric fluid) to 7.4 (blood) buffers at 37°C for 72 hours.
- Oxidative stress : 0.3% H₂O₂ in PBS generates hydroxylated byproducts (LC-HRMS: m/z 348.1298).
- Light exposure : ICH Q1B-compliant UV light (365 nm) identifies photodegradants (e.g., benzimidazole N-oxide, m/z 289.0983) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
